molecular formula C9H6BrN3O B11796443 5-Bromo-6-(pyridin-4-yl)pyrimidin-4(3H)-one

5-Bromo-6-(pyridin-4-yl)pyrimidin-4(3H)-one

Cat. No.: B11796443
M. Wt: 252.07 g/mol
InChI Key: GUDNADFRMNPJRJ-UHFFFAOYSA-N
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Description

5-Bromo-6-(pyridin-4-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(pyridin-4-yl)pyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromopyridine and 2-aminopyrimidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3).

    Heating: The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(pyridin-4-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

    Coupling Reactions: The pyridine ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-6-(pyridin-4-yl)pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly in targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(pyridin-4-yl)pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Similar Compounds

    6-(Pyridin-4-yl)pyrimidin-4(3H)-one: Lacks the bromine substitution, which may affect its reactivity and binding properties.

    5-Chloro-6-(pyridin-4-yl)pyrimidin-4(3H)-one: Similar structure with a chlorine atom instead of bromine, potentially altering its chemical behavior.

    5-Fluoro-6-(pyridin-4-yl)pyrimidin-4(3H)-one: Contains a fluorine atom, which can influence its electronic properties and reactivity.

Uniqueness

5-Bromo-6-(pyridin-4-yl)pyrimidin-4(3H)-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s overall reactivity and binding affinity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

5-bromo-4-pyridin-4-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H6BrN3O/c10-7-8(12-5-13-9(7)14)6-1-3-11-4-2-6/h1-5H,(H,12,13,14)

InChI Key

GUDNADFRMNPJRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(C(=O)NC=N2)Br

Origin of Product

United States

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